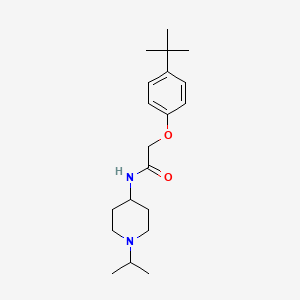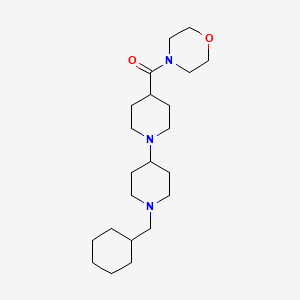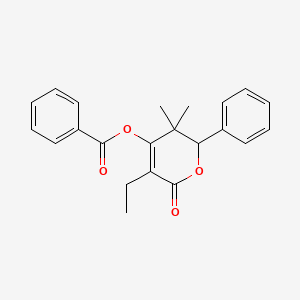![molecular formula C20H33NO B5135586 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine](/img/structure/B5135586.png)
1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine, also known as DIPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPP is a pyrrolidine derivative that has a unique structure with a butyl chain attached to a phenoxy group.
Wirkmechanismus
1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine selectively inhibits the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters. The binding of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine to these transporters prevents the uptake of these neurotransmitters into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration enhances their signaling and can lead to various physiological and pathological effects.
Biochemical and Physiological Effects
1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine has several biochemical and physiological effects that are dependent on the concentration and duration of exposure. At low concentrations, 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine can enhance the release of dopamine, norepinephrine, and serotonin, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration can enhance their signaling and lead to various physiological effects, such as increased arousal, attention, and mood.
At high concentrations, 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine can cause neurotoxicity by disrupting the balance of neurotransmitters in the brain. This disruption can lead to various pathological effects, such as neurodegeneration, cognitive impairment, and behavioral abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine has several advantages as a tool for scientific research. It has a high selectivity for dopamine, norepinephrine, and serotonin transporters, which allows for the selective modulation of their signaling. It also has a long duration of action, which allows for sustained modulation of neurotransmitter signaling. Additionally, 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine has low toxicity and is well-tolerated in animal models.
However, there are also limitations to the use of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine in lab experiments. Its complex synthesis method and high cost make it difficult to obtain in large quantities. Additionally, its selectivity for dopamine, norepinephrine, and serotonin transporters may limit its applicability in studying other neurotransmitters.
Zukünftige Richtungen
There are several future directions for the use of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine in scientific research. One potential direction is the development of more selective and potent derivatives of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine that can selectively modulate the signaling of specific neurotransmitters. Another direction is the use of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine in studying the role of neurotransmitters in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine can be used as a tool to study the development and plasticity of the nervous system.
Synthesemethoden
The synthesis of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine is a complex process that requires several steps. The first step involves the reaction of 2,6-diisopropylphenol with 1-bromobutane to form 4-(2,6-diisopropylphenoxy)butane. The next step involves the reaction of 4-(2,6-diisopropylphenoxy)butane with pyrrolidine to form 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine. The final product is obtained after purification and characterization through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine has several potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where it can be used as a tool to study the role of neurotransmitters in the brain. 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine can selectively block the uptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in various physiological and pathological processes. This property of 1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine makes it a valuable tool to study the function of these neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
1-[4-[2,6-di(propan-2-yl)phenoxy]butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-16(2)18-10-9-11-19(17(3)4)20(18)22-15-8-7-14-21-12-5-6-13-21/h9-11,16-17H,5-8,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNKMSHVUMGDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(methoxycarbonyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoic acid](/img/structure/B5135505.png)

![N-(4-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5135524.png)
![10-phenyl-3,4,9,10-tetrahydropyrrolo[3,4-b][1,5]benzodiazepin-1(2H)-one](/img/structure/B5135544.png)
![(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)di-2,1-ethanediyl diacetate](/img/structure/B5135549.png)
![3-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5135560.png)
![3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5135562.png)


![N-{4-[3-(3-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5135595.png)

![N-(3-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5135605.png)

